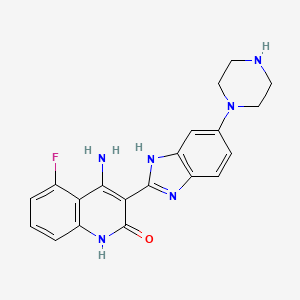

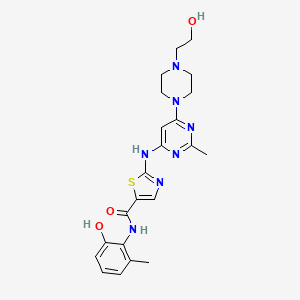

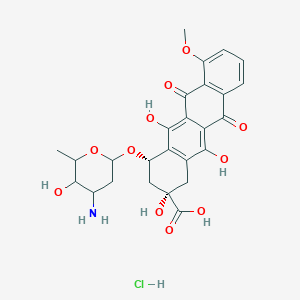

Ixabepilone Impurity 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

an impurity of Ixabepilone

Scientific Research Applications

Antitumor Activity in Metastatic Breast Cancer

Ixabepilone, as an epothilone B analog, has shown significant antitumor activity in metastatic breast cancer resistant to taxane therapy. This efficacy is attributed to its ability to bind to tubulin and stabilize microtubules, leading to tumor cell apoptosis. Clinical trials have reported partial responses in patients with metastatic breast cancer, indicating its potential as a valuable treatment option in taxane-resistant cases (Thomas et al., 2007).

Efficacy in Taxane-Refractory Breast Cancer

Studies have also explored ixabepilone's efficacy in women with metastatic and locally advanced breast cancer who had previously undergone paclitaxel and/or docetaxel treatment. The results showed that ixabepilone could induce complete and partial responses in a subset of these patients, highlighting its effectiveness in taxane-refractory cases (Low et al., 2005).

Application in Pediatric Solid Tumors

A phase II trial examined the response rate of ixabepilone in children and young adults with refractory solid tumors. While the study noted ixabepilone's tolerability in pediatric populations, it did not demonstrate significant clinical activity in the specific childhood solid tumors studied (Jacobs et al., 2010).

Preclinical Efficacy and Pharmacokinetics

Preclinical studies have revealed ixabepilone's broad-spectrum antineoplastic activity and favorable pharmacokinetics. It exhibits potent cytotoxicity against various tumor types and demonstrates reduced susceptibility to tumor resistance mechanisms (Lee et al., 2008).

Properties

CAS No. |

1220999-07-4 |

|---|---|

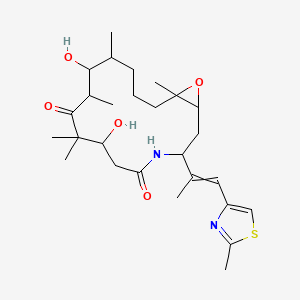

Molecular Formula |

C27H42N2O5S |

Molecular Weight |

506.7 g/mol |

IUPAC Name |

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(Z)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione |

InChI |

InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11-/t15-,17+,20-,21-,22-,24-,27+/m0/s1 |

InChI Key |

FABUFPQFXZVHFB-UFMFRQELSA-N |

Isomeric SMILES |

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C\C3=CSC(=N3)C)/C)C |

SMILES |

CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |

Canonical SMILES |

CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(Z)-Ixabepilone; (1S,3S,7S,10R,11S,12S,16R)-7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-((Z)-1-(2-methylthiazol-4-yl)prop-1-en-2-yl)-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)

![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)